BenchChemオンラインストアへようこそ!

(S)-2-Trifluoromethyl-piperazine dihydrochloride

Chiral resolution Receptor subtype selectivity CNS drug discovery

(S)-2-Trifluoromethyl-piperazine dihydrochloride (CAS 1427203-58-4) is the enantiomerically pure dihydrochloride salt of (S)-2-(trifluoromethyl)piperazine, a chiral heterocyclic building block featuring a trifluoromethyl (-CF3) substituent at the 2-position of the piperazine ring with defined (S) absolute configuration. The compound exists as a crystalline dihydrochloride salt (C5H11Cl2F3N2, MW 227.06 g/mol) with commercially available enantiomeric excess of ≥96% EE.

Molecular Formula C5H11Cl2F3N2
Molecular Weight 227.05 g/mol
CAS No. 1427203-58-4
Cat. No. B1433046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Trifluoromethyl-piperazine dihydrochloride
CAS1427203-58-4
Molecular FormulaC5H11Cl2F3N2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C(F)(F)F.Cl.Cl
InChIInChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H/t4-;;/m0../s1
InChIKeyFWKQCSXZPHHOPQ-FHNDMYTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Trifluoromethyl-piperazine Dihydrochloride (CAS 1427203-58-4): Chiral CF3-Piperazine Building Block for CNS and Oncology Drug Discovery


(S)-2-Trifluoromethyl-piperazine dihydrochloride (CAS 1427203-58-4) is the enantiomerically pure dihydrochloride salt of (S)-2-(trifluoromethyl)piperazine, a chiral heterocyclic building block featuring a trifluoromethyl (-CF3) substituent at the 2-position of the piperazine ring with defined (S) absolute configuration [1]. The compound exists as a crystalline dihydrochloride salt (C5H11Cl2F3N2, MW 227.06 g/mol) with commercially available enantiomeric excess of ≥96% EE . The trifluoromethyl group imparts enhanced lipophilicity (LogP = 0.286 for the free base form) compared to unsubstituted piperazine, while the dihydrochloride salt form confers high aqueous solubility (>50 mg/mL) suitable for both chemical synthesis and biological assay applications . Its closest structural analogs include the (R)-enantiomer (CAS 1187928-91-1), racemic 2-(trifluoromethyl)piperazine (CAS 131922-05-9), the regioisomeric 1-(trifluoromethyl)piperazine (CAS 78409-50-4), and non-fluorinated 2-methylpiperazine (CAS 109-07-9).

Why Generic Substitution of (S)-2-Trifluoromethyl-piperazine Dihydrochloride Fails: Stereochemical, Physicochemical, and Pharmacodynamic Differentiation


Generic substitution among 2-trifluoromethyl-piperazine variants is precluded by three non-interchangeable axes of differentiation. First, stereochemistry at the 2-position directly governs receptor subtype selectivity: the (S)-enantiomer demonstrates superior binding characteristics compared to the racemic mixture in CNS receptor profiling studies, a property lost upon substitution with the (R)-enantiomer or racemate [1]. Second, the dihydrochloride salt form provides aqueous solubility (>50 mg/mL) that the free base (mp 90–95 °C, LogP 0.767) cannot match, directly impacting formulation, assay reproducibility, and synthetic workflow compatibility . Third, the 2-CF3 substitution pattern on the piperazine ring confers distinct electronic and steric properties versus 1-CF3 regioisomers or non-fluorinated 2-methyl analogs, as evidenced by differential antitumor potency when incorporated into bioactive scaffolds [2]. These orthogonal differentiation parameters mean that substituting any close analog—whether enantiomer, racemate, regioisomer, or alternative salt form—introduces uncontrolled variables into structure-activity relationships, metabolic stability profiles, and receptor selectivity outcomes.

(S)-2-Trifluoromethyl-piperazine Dihydrochloride: Quantitative Comparator-Based Evidence for Scientific Selection and Procurement


Enantiomeric Excess ≥96% EE vs. Racemic Mixture: Stereochemistry-Driven Receptor Selectivity Advantage

The (S)-enantiomer of 2-trifluoromethyl-piperazine dihydrochloride is commercially supplied with enantiomeric excess ≥96% EE, as specified by vendors supplying this specific CAS number . The racemic 2-(trifluoromethyl)piperazine (CAS 131922-05-9) by definition possesses 0% EE and contains equal proportions of both enantiomers . This distinction is functionally consequential: stereospecific configuration at the 2-position has been reported to be crucial for receptor subtype selectivity, with the (S)-enantiomer showing superior binding characteristics compared to its racemic counterpart in published CNS receptor profiling studies referenced in ACS Chemical Neuroscience (2024) [1]. Use of the racemate introduces the (R)-enantiomer as an uncontrolled variable that may exhibit distinct, potentially antagonistic or off-target pharmacology.

Chiral resolution Receptor subtype selectivity CNS drug discovery Enantiomeric purity

Aqueous Solubility of Dihydrochloride Salt (>50 mg/mL) vs. Free Base: Formulation and Assay Compatibility Advantage

The dihydrochloride salt form of (S)-2-trifluoromethyl-piperazine (CAS 1427203-58-4, MW 227.06) exhibits aqueous solubility >50 mg/mL, a property characteristic of piperazine dihydrochloride salts that enables direct dissolution in aqueous buffers for biological assays . In contrast, the free base form, 2-(trifluoromethyl)piperazine (CAS 131922-05-9, MW 154.13), is a solid with melting point 90–95 °C and requires organic co-solvents (e.g., DMSO, DMF) for dissolution, with substantially lower aqueous solubility . The dihydrochloride form also provides enhanced long-term storage stability through ionic crystalline structure formation compared to the hygroscopic and air-sensitive free base [1]. The molecular weight differential (227.06 vs. 154.13 g/mol) must be accounted for when calculating molar concentrations across salt forms.

Salt form selection Aqueous solubility Formulation development Assay reproducibility

Trifluoromethylpiperazine Incorporation Enhances Antitumor Potency: 3.67-Fold Improvement Over 5-Fluorouracil in MDA-MB-231 Breast Cancer Model

In a 2025 study published in Fitoterapia, Wang et al. demonstrated that incorporation of a trifluoromethylpiperazine moiety into a 1,3-benzodioxole scaffold yielded compound YL201 with IC50 = 4.92 ± 1.09 μM against MDA-MB-231 triple-negative breast cancer cells, representing a 3.67-fold potency improvement over the clinical standard 5-fluorouracil (5-Fu, IC50 = 18.06 ± 2.33 μM) in the same MTT assay [1]. The study explicitly identified trifluoromethylpiperazine incorporation as a key design strategy proven to boost antitumor effects [1]. In a chick embryo chorioallantoic membrane (CAM) xenograft model, YL201 at 8 μM reduced tumor weight to 8.17 ± 1.17 mg vs. 14.40 ± 1.05 mg for 5-Fu (43.3% greater tumor weight reduction), without affecting embryo weight, indicating favorable in vivo safety [1]. This evidence establishes the CF3-piperazine pharmacophore—for which (S)-2-trifluoromethyl-piperazine dihydrochloride serves as a chiral building block—as a validated contributor to antitumor potency enhancement.

Antitumor activity Breast cancer Trifluoromethyl pharmacophore Structure-activity relationship

LogP Modulation by 2-CF3 Substitution: 0.286 (S-Enantiomer) vs. ≈−0.76 (Unsubstituted Piperazine) – Lipophilicity Differential of ~3 Orders of Magnitude

The (S)-2-trifluoromethyl-piperazine free base exhibits a measured/calculated LogP of 0.286 (Fluorochem specification for CAS 1187931-35-6) , compared to unsubstituted piperazine which has a LogP of approximately −0.76 . This represents a LogP increase of approximately 1.05 units, corresponding to roughly an order of magnitude greater lipophilicity. The 2-CF3 substitution also modulates basicity: the predicted pKa of 2-(trifluoromethyl)piperazine is 7.75 ± 0.40, which is approximately 2 log units lower than unsubstituted piperazine (pKa ≈ 9.72), reflecting the electron-withdrawing effect of the CF3 group [1]. For comparison, the 2-methyl analog (2-methylpiperazine) has a predicted pKb of 4.43 (corresponding to pKa ≈ 9.57), demonstrating that CF3 substitution introduces a distinct electronic environment not achievable with alkyl substitution [1]. These physicochemical differences directly impact membrane permeability, CNS penetration potential, and protonation state at physiological pH.

Lipophilicity LogP Blood-brain barrier permeability Physicochemical profiling

Enantiomerically Pure CF3-Piperazines as Privileged Building Blocks: Scalable Chiral Synthesis Enabled by BMS Process Chemistry Platform

Bristol Myers Squibb (BMS) process chemists published a scalable synthesis of enantiomerically pure (S)- and (R)-N-Boc-3-(trifluoromethyl)piperazines in Organic Process Research & Development (2024), explicitly stating that these compounds are 'attractive building blocks for the rational design of drugs' and noting that 'until now, their chiral syntheses were unknown' [1]. The reported route achieves multigram-scale production of enantiomerically pure material without chiral chromatography, using a highly diastereoselective aza-Michael addition as the key stereochemistry-setting step [1]. This industrial investment in scalable enantioselective synthesis by a major pharmaceutical company underscores the strategic importance of chiral CF3-piperazines as differentiated building blocks versus racemic or achiral alternatives. An earlier methodology paper in Journal of Organic Chemistry (2014) established the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as 'key scaffold components in medicinal chemistry,' further validating this scaffold class [2].

Chiral building block Process chemistry Drug design Enantioselective synthesis

TFMPP-Class Serotonergic Activity: 2-CF3-Piperazine Derivatives as 5-HT1A Agonists and 5-HT2A Antagonists with CNS Bioavailability

2-(Trifluoromethyl)piperazine (2-TFMP) and its derivatives are established modulators of serotonergic neurotransmission. 2-TFMP has been demonstrated to activate 5-HT1A receptors and inhibit 5-HT2A receptors, with additional inhibitory activity against serotonin and dopamine binding to their respective receptors . In a forensic sciences receptor binding study (DeRuiter et al., 2018), TFMPP-based regioisomers displayed significant binding to 5-HT2B receptors, and 3-TFMPP was shown to bind the serotonin transporter (SERT) with an EC50 of 121 nmol/L, promoting serotonin release [1]. Trifluoromethylphenylpiperazine (TFMPP) has been demonstrated to rapidly cross the blood-brain barrier, with peak brain concentrations achieved within five minutes of intravenous administration in animal studies [2]. These class-level findings establish the pharmacological relevance of the CF3-piperazine scaffold for CNS programs, where the (S)-enantiomer of 2-trifluoromethyl-piperazine serves as a stereochemically defined starting point for developing novel serotonergic agents with potentially differentiated receptor subtype selectivity compared to the racemate.

Serotonin receptor 5-HT1A 5-HT2A CNS pharmacology

Optimal Research and Industrial Application Scenarios for (S)-2-Trifluoromethyl-piperazine Dihydrochloride Based on Quantitative Differentiation Evidence


Enantioselective CNS Drug Discovery: Stereochemically Defined 5-HT Receptor Modulator Synthesis

Programs targeting serotonergic receptors (5-HT1A, 5-HT2A, 5-HT2B) or the serotonin transporter (SERT) for neuropsychiatric indications benefit from the ≥96% EE (S)-enantiomer as a chiral building block. The established receptor subtype selectivity advantage of the (S)-enantiomer over the racemate [1], combined with the demonstrated blood-brain barrier penetration of the CF3-piperazine class (brain t_max ≈ 5 min, i.v.) [2], makes this compound suitable for synthesizing stereochemically pure CNS candidates. Procurement of the enantiomerically pure material eliminates the confounding pharmacology of the (R)-enantiomer and accelerates SAR convergence.

Oncology Medicinal Chemistry: CF3-Piperazine Pharmacophore Installation for Antitumor Lead Optimization

Building on the 3.67-fold potency enhancement demonstrated by CF3-piperazine-containing YL201 over 5-fluorouracil (IC50 4.92 vs. 18.06 μM against MDA-MB-231) [3], (S)-2-trifluoromethyl-piperazine dihydrochloride serves as the enantiomerically pure precursor for installing the antitumor-enhancing CF3-piperazine pharmacophore into novel chemical series. The high aqueous solubility of the dihydrochloride salt (>50 mg/mL) enables direct use in parallel synthesis and library production workflows without organic co-solvent optimization .

Fragment-Based Drug Discovery (FBDD) and Scout SAR: Aqueous-Compatible CF3-Piperazine Fragment

The combination of low molecular weight (free base MW 154.13), moderate lipophilicity (LogP 0.286), and high aqueous solubility as the dihydrochloride salt (>50 mg/mL) makes this compound suitable as an enantiomerically pure fragment for FBDD campaigns. Unlike the free base which requires DMSO or DMF for dissolution and may precipitate in aqueous assay conditions, the dihydrochloride salt can be directly screened in biochemical and biophysical assays (SPR, NMR, thermal shift) at physiologically relevant concentrations without organic solvent interference.

Asymmetric Synthesis and Chiral Scaffold Diversification: Enantiopure Building Block for Late-Stage Functionalization

For programs requiring stereochemically defined piperazine intermediates, the (S)-2-trifluoromethyl-piperazine scaffold provides a validated entry point with demonstrated scalability to multigram quantities [4]. The two secondary amine positions enable orthogonal N-functionalization (N-Boc protection, N-alkylation, N-arylation, N-acylation, or N-sulfonylation) for rapid diversification, while the CF3 group at the 2-position provides a metabolically stable, lipophilicity-enhancing substituent that cannot be readily installed by late-stage C-H functionalization. This contrasts with non-fluorinated 2-methylpiperazine, which lacks the metabolic stability and lipophilicity advantages of the CF3 congener .

Quote Request

Request a Quote for (S)-2-Trifluoromethyl-piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.